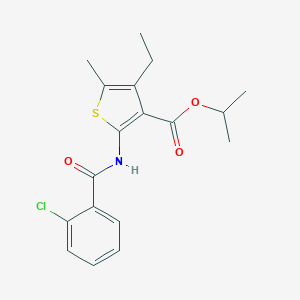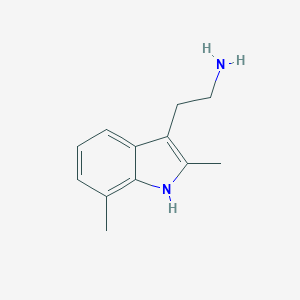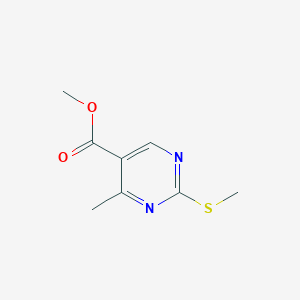
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate, also known as Tolfenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions. Tolfenamic acid exhibits potent anti-inflammatory, analgesic, and antipyretic activities, making it an attractive therapeutic option for the management of pain and inflammation.
Wirkmechanismus
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the regulation of various physiological processes, including pain and inflammation. By inhibiting the activity of COX enzymes, tolfenamic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and physiological effects:
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid exhibits a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid also exhibits anti-platelet and anti-tumor properties, making it a potential therapeutic option for the management of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid has several advantages for use in laboratory experiments, including its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the activity of COX enzymes. However, tolfenamic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research on tolfenamic acid, including the development of new formulations and delivery methods, as well as the investigation of its potential applications in the treatment of various diseases, including cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of tolfenamic acid and to identify potential new targets for drug development.
In conclusion, tolfenamic acid is a potent anti-inflammatory drug that exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic activities. Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid has several potential applications in scientific research, and its use in laboratory experiments has several advantages. However, further research is needed to fully understand its mechanisms of action and to identify potential new targets for drug development.
Synthesemethoden
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 4-ethyl-5-methylthiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropyl alcohol and sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research has been its anti-inflammatory and analgesic properties. Studies have shown that tolfenamic acid exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Eigenschaften
CAS-Nummer |
6126-51-8 |
|---|---|
Produktname |
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate |
Molekularformel |
C18H20ClNO3S |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
propan-2-yl 2-[(2-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3S/c1-5-12-11(4)24-17(15(12)18(22)23-10(2)3)20-16(21)13-8-6-7-9-14(13)19/h6-10H,5H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
ZMSJZDPRXFRCMD-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CC=C2Cl)C |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)



